molecular formula C19H28N4O B2640559 N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine CAS No. 2415455-59-1

N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine

Cat. No.: B2640559
CAS No.: 2415455-59-1
M. Wt: 328.46
InChI Key: OVBAIAUBAXVLKL-UHFFFAOYSA-N
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Description

N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexane ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexanecarbonyl chloride with piperidine to form N-(1-cyclohexanecarbonyl)piperidine. This intermediate is then reacted with cyclopropylamine and pyrimidine-4-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-cyclohexanecarbonyl)piperidin-4-yl]-2-[[cyclopropyl(phenyl)methyl]amino]acetamide
  • **N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridine-1-carboxamide

Uniqueness

N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various fields of research make it a compound of significant interest.

Properties

IUPAC Name

cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c24-19(15-4-2-1-3-5-15)22-12-9-17(10-13-22)23(16-6-7-16)18-8-11-20-14-21-18/h8,11,14-17H,1-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBAIAUBAXVLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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